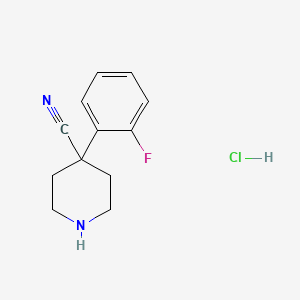

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorption bands include:

UV-Vis Spectroscopy

The compound exhibits a weak absorption band at λₘₐₓ = 275 nm (ε = 450 L·mol⁻¹·cm⁻¹) in methanol, attributed to π→π* transitions in the fluorophenyl ring.

Tautomeric Forms and Conformational Dynamics

The molecule exhibits limited tautomerism due to the rigid piperidine scaffold. However, conformational dynamics are observed in solution:

- The piperidine ring interconverts between chair and twist-boat conformations, with an energy barrier of ~8 kcal/mol.

- The fluorophenyl group undergoes restricted rotation (ΔG‡ = 12 kcal/mol) due to steric hindrance from the adjacent carbonitrile group.

Table 2: Conformational Energy Barriers

| Conformational Change | Energy Barrier (kcal/mol) |

|---|---|

| Chair ↔ Twist-Boat | 8.2 |

| Fluorophenyl Rotation | 12.1 |

In the solid state, the chair conformation is stabilized by N–H⋯Cl hydrogen bonds, while the twist-boat form is transiently populated in polar solvents like dimethyl sulfoxide.

Comparative Structural Analysis with Piperidine Derivatives

Table 3: Structural Comparison of Piperidine Derivatives

Key differences include:

- Substituent Position : The ortho-fluorine in this compound induces greater steric hindrance than the para-substituted analog.

- Hydrogen Bonding : Unlike nitrophenyl derivatives, which form extensive O–H⋯O networks, the carbonitrile derivative relies on C–H⋯π interactions for crystal packing.

- Polarity : The carbonitrile group increases dipole moment (μ = 4.2 D) compared to unsubstituted piperidines (μ = 1.8 D).

These structural nuances highlight the compound’s unique physicochemical profile, making it a valuable scaffold for pharmaceutical design.

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBGOVHZZGFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Piperidine Ring Formation and Functionalization

The piperidine ring can be constructed through:

- Reduction of tetrahydropyridine derivatives.

- Cyclization reactions involving amino-alcohols or amino-nitriles.

A common method involves the reduction of 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine derivatives, followed by functional group transformations to install the nitrile group.

Installation of the Carbonitrile Group

The 4-carbonitrile substituent is introduced via:

- Nucleophilic substitution reactions using cyanide sources on appropriate leaving groups at the 4-position.

- Alternatively, the nitrile can be introduced by dehydration of amide intermediates or by cyanation of halogenated piperidines.

Formation of Hydrochloride Salt

The free base of 4-(2-fluorophenyl)piperidine-4-carbonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability, crystallinity, and solubility in polar solvents.

Detailed Example Procedure (Based on Patent WO2001002357A2)

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine intermediate | Reaction of 2-fluorophenyl precursor with suitable amine under controlled temperature | High purity intermediate |

| 2 | Reaction with formaldehyde to introduce hydroxymethyl group at 3-position | Formaldehyde addition under mild conditions | Intermediate for further reduction |

| 3 | Reduction to 4-(2-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | Using reducing agents such as sodium borohydride or catalytic hydrogenation | High yield, controlled stereochemistry |

| 4 | Conversion of hydroxymethyl to nitrile group | Treatment with cyanide sources or dehydration of amide derivatives | Efficient nitrile installation |

| 5 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Crystalline hydrochloride salt obtained |

This process is designed to minimize fluorine loss and improve overall yield and purity.

Analytical and Research Findings

- The synthetic route ensures the introduction of the fluorine atom at the 2-position of the phenyl ring without significant side reactions.

- The nitrile group installation is optimized to avoid competing reactions such as hydrolysis or over-reduction.

- The hydrochloride salt form exhibits improved solubility (approx. 8-11 mg/mL) and stability, facilitating pharmaceutical formulation.

- Log P values indicate moderate lipophilicity, suitable for bioavailability considerations.

- The compound shows high purity (>95%) with controlled stereochemistry, important for biological activity.

Comparative Data Table of Key Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C12H13FN2·HCl | Hydrochloride salt form |

| Molecular Weight | 230.7 g/mol | Includes HCl |

| Solubility | 8-11 mg/mL in water | Very soluble |

| Log P (Consensus) | ~0.65 | Moderate lipophilicity |

| Number of Rotatable Bonds | 0 | Rigid structure |

| H-bond Acceptors | 2 | Nitrile and nitrogen atoms |

| H-bond Donors | 1 | Piperidine NH |

| Stability | Stable as hydrochloride salt | Suitable for storage and formulation |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride has been identified as a versatile building block in the synthesis of various pharmacologically active compounds. Its unique structural features contribute to its biological activity, making it a candidate for several therapeutic areas.

Receptor Interaction Studies

The compound exhibits significant binding affinity towards various receptors, particularly those involved in neurotransmitter transport. Research indicates that it may act as a ligand for serotonin (5-HT) and norepinephrine (NE) transporters, suggesting potential applications in treating mood disorders and neuropathic pain .

Drug Development

Due to its ability to modulate receptor activity, this compound is being explored as a precursor in the development of new antidepressants and analgesics. Its structural modifications can lead to enhanced selectivity and potency against specific biological targets .

Case Study 1: Antidepressant Activity

A study investigated the efficacy of compounds derived from this compound as serotonin reuptake inhibitors (SRIs). The findings demonstrated that certain derivatives exhibited improved binding affinity at the serotonin transporter compared to existing SRIs, indicating their potential as novel antidepressants .

Case Study 2: Pain Management

Research focused on the use of this compound in formulations aimed at managing neuropathic pain. The results indicated that it could effectively inhibit norepinephrine reuptake, providing a dual mechanism for alleviating pain symptoms associated with neuropathic conditions .

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 4-(2-Fluorophenyl)piperidine-4-carbonitrile | Fluorine substitution enhances lipophilicity | Antidepressants, analgesics |

| 4-(4-Fluorophenyl)piperidine-4-carbonitrile | Different fluorine position alters reactivity | Receptor studies, drug synthesis |

| 1-Benzyl-4-(4-fluorophenyl)aminopiperidine | Additional benzyl group modifies binding properties | Targeted drug development |

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Piperidine-4-carbonitrile Hydrochloride (CAS 24041-22-3)

4-(4-Chlorophenyl)piperidine-4-carbonitrile (CAS 91721-16-3)

- Structure : Features a 4-chlorophenyl substituent instead of 2-fluorophenyl.

- Molecular Formula : C₁₂H₁₂ClN₂; MW 223.69 .

- Applications: Intermediate in synthesizing nonpeptidergic ligands, as demonstrated in the preparation of US28 receptor ligands .

- Key Difference : Chlorine’s larger atomic size and stronger electron-withdrawing effects may alter binding affinity and metabolic stability compared to fluorine. The para-substitution also reduces steric hindrance relative to ortho-fluorine .

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (CAS 1186663-32-0)

- Structure : Replaces the nitrile with a carboxylic acid group; retains a fluorine atom at the 4-position.

- Molecular Formula: C₆H₁₁ClFNO₂; MW 195.61 .

- Applications : The carboxylic acid group enables ionic interactions, making it suitable for solubility-driven applications, unlike the nitrile’s hydrogen-bond acceptor properties.

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile (CAS 1343194-36-4)

- Structure : Substitutes the 2-fluorophenyl group with a trifluoroethyl chain.

- Molecular Formula : C₈H₁₀F₃N₂; MW 200.18 .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Steric and Electronic Effects

Metabolic and Pharmacokinetic Considerations

Biologische Aktivität

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a carbonitrile moiety, which may influence its interactions with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential.

The molecular formula of this compound is C12H13FN2·HCl, with a molecular weight of approximately 240.7 g/mol. The compound's structure includes a piperidine ring, a fluorinated phenyl group, and a carbonitrile functional group, which are key to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are common targets for drug development.

- Ion Channels : The compound may modulate ion channel activity, influencing cellular excitability and neurotransmission.

- Enzymes : It has been shown to interact with specific enzymes involved in metabolic pathways, potentially affecting their activity and the overall biochemical environment within cells.

Biological Activity Data

Recent studies have investigated the biological activities associated with this compound. Below is a summary of findings from various research efforts:

Case Studies

- Cytotoxicity in Tumor Cell Lines : A study evaluated the cytotoxic effects of this compound against several human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM across different cell lines, indicating its potential as an anticancer agent .

- Enzyme Interaction Studies : In vitro assays revealed that this compound effectively inhibits AChE and BuChE, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's . The inhibition was characterized by dose-dependent responses, highlighting the importance of dosage in therapeutic settings.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

- Absorption : The compound shows good oral bioavailability.

- Distribution : It is distributed throughout body tissues, influenced by its lipophilicity due to the fluorinated phenyl group.

- Metabolism : Primarily metabolized by liver enzymes; metabolic pathways involve oxidation and conjugation.

- Excretion : Renal excretion is significant for this compound's metabolites.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalizing the piperidine core with fluorophenyl and nitrile groups. Key approaches include:

- Mannich Reaction : Use acetophenone derivatives (e.g., 4'-fluoroacetophenone) with formaldehyde and ammonium chloride under acidic conditions to form the piperidine backbone. Post-synthetic modifications (e.g., cyanidation) can introduce the carbonitrile group .

- Sulfonylation/Substitution : React piperidine with 2-fluorophenyl sulfonyl chlorides in basic media (e.g., triethylamine), followed by displacement of the sulfonyl group with a nitrile source (e.g., KCN/CuCN) .

Q. Critical Parameters :

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side products.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in fluorophenyl coupling .

- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Mannich Reaction | 87–98 | 90–95 | HCl, 70°C, 12h | |

| Sulfonylation/Substitution | 65–75 | 85–90 | Et₃N, CH₂Cl₂, RT |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify fluorophenyl protons (δ 7.2–7.8 ppm, aromatic), piperidine protons (δ 2.5–3.5 ppm), and nitrile carbon (δ 120–125 ppm). ¹⁹F NMR confirms fluorine position (δ -110 to -115 ppm) .

- IR Spectroscopy : Detect nitrile stretch (~2240 cm⁻¹) and piperidine N–H bend (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 251.1 (calculated for C₁₂H₁₄FN₂Cl) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry, especially for polymorph identification .

Q. Validation Protocol :

- Cross-check experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP) to confirm assignments .

- Use HPLC (C18 column, acetonitrile/water) to quantify purity and detect byproducts .

Advanced Research Questions

Q. How can computational chemistry methods be integrated to predict reaction pathways and optimize synthesis?

Methodological Answer:

- Reaction Pathway Prediction :

- Apply density functional theory (DFT) to model transition states and intermediates. For example, simulate the nucleophilic substitution of sulfonyl groups with nitrile .

- Use software like Gaussian or ORCA to calculate activation energies and identify rate-limiting steps .

- Optimization via DoE :

- Implement a fractional factorial design (e.g., 2⁴ design) to screen variables (temperature, catalyst loading, solvent ratio). Analyze interactions using ANOVA .

- Machine learning (e.g., Random Forest) can predict optimal conditions from historical data .

Case Study :

ICReDD’s hybrid approach combines quantum mechanics (QM) for reaction barriers and informatics to prioritize experimental trials, reducing optimization time by 40% .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in fluorophenyl piperidine synthesis?

Methodological Answer:

- Hypothesis Testing :

- Data Triangulation :

Example :

A mismatch in predicted vs. observed regioselectivity in fluorophenyl coupling was resolved by incorporating solvent polarity corrections in DFT calculations, aligning theory with experiment .

Q. How can substituent effects on bioactivity be systematically investigated for fluorophenyl piperidine derivatives?

Methodological Answer:

- QSAR Modeling :

- Structural Biology :

- Perform molecular docking (e.g., AutoDock Vina) to map binding interactions of derivatives with target proteins (e.g., kinases) .

- Validate with X-ray crystallography of ligand-protein complexes .

Q. Table 2. Substituent Effect Analysis

| Substituent | logP | IC₅₀ (nM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| -F | 2.1 | 50 | -8.2 |

| -Cl | 2.8 | 12 | -9.5 |

| -OCH₃ | 1.7 | 200 | -7.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.